Cholest-5-ene
Description
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h12,19-20,22-25H,6-11,13-18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGDZMYNKLTSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCCC4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
570-74-1 | |
| Record name | CHOLEST-5-ENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118131 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Step 1: Mesylation of Cholesterol
Cholesterol is converted to its methanesulfonate ester (cholest-5-en-3β-yl methanesulfonate) by treatment with methanesulfonyl chloride in dichloromethane. This step proceeds quantitatively, providing a stable intermediate for subsequent substitution.
Step 2: Lewis Acid-Mediated Chlorination
The mesylate undergoes nucleophilic substitution in the presence of Lewis acids. Screening of Lewis acids revealed that SnCl₄, TiCl₄, and AlCl₃ promote chloride ion delivery to the C3 position, yielding 3β-chlorothis compound as a major product. For instance, using SnCl₄ (1 equivalent) at −20°C for 1 hour, followed by warming to 22°C for 2 hours, produces 3β-chlorothis compound in 36% yield alongside 54% 3β-azido-5-cholestene.
Optimization Insights :
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BF₃·OEt₂ : While BF₃·OEt₂ favors azide substitution, chlorinated Lewis acids (SnCl₄, TiCl₄) preferentially yield 3β-chlorothis compound due to their stronger affinity for chloride ions.
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Temperature Control : Lower temperatures (−20°C) minimize side reactions such as elimination or rearrangement, preserving the steroidal skeleton’s integrity.
Scalability and Industrial Considerations
The method outlined by Hanson et al. (2009) is notable for its scalability. By substituting trimethylsilyl azide (TMSN₃) with chloride sources and optimizing Lewis acid stoichiometry, the synthesis of 3β-chlorothis compound can be scaled to 100-gram batches without compromising yield or purity. This scalability is facilitated by the stability of the mesylate intermediate and the commercial availability of inexpensive cholesterol.
Comparative Efficiency :
| Method | Starting Material | Reaction Time | Yield (%) | Scale |
|---|---|---|---|---|
| Dehydrohalogenation | 3β-Chlorothis compound | 8 hours | 83 | 10 g scale |
| Lewis Acid Chlorination | Cholesterol | 3 hours | 36 | 100 g scale |
Reaction Mechanisms and Stereochemical Considerations
i-Steroid/Retro-i-Steroid Rearrangement
In the synthesis of 3β-substituted cholestenes, Hanson et al. (2009) proposed a sequential i-steroid and retro-i-steroid rearrangement mechanism. This process involves the generation of a homoallylic carbocation at C3, stabilized by the adjacent C5–C6 double bond. The carbocation intermediate is subsequently trapped by nucleophiles (e.g., Cl⁻, N₃⁻), leading to retention of configuration at C3.
Role of the C5 Double Bond :
The C5–C6 double bond plays a dual role:
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Stabilization : Delocalizes positive charge during carbocation formation.
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Stereochemical Control : Prevents epimerization by rigidifying the A-ring conformation.
Comparative Analysis of Preparation Methods
Yield and Purity
Practicality for Industrial Use
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The Lewis acid route is preferable for large-scale production due to streamlined steps and reduced handling of hazardous sodium metal.
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Dehydrohalogenation remains valuable for small-scale, high-purity applications.
Chemical Reactions Analysis
Types of Reactions: Cholest-5-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with chlorine can produce dichlorides, such as 5α,5β-dichloride.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, lead tetraacetate.
Reduction: Lithium aluminum hydride.
Substitution: Chlorine in chloroform or chlorobenzene.
Major Products:
Oxidation: Cholest-5-en-3-one, this compound-3β,7α-diol, this compound-3β,7β-diol.
Reduction: this compound.
Substitution: 5α,5β-dichloride.
Scientific Research Applications
Biological and Metabolic Role
Cholest-5-ene serves as a precursor in the biosynthesis of various sterols and hormones. Its metabolic derivatives have been shown to influence physiological processes significantly:
- Cholesterol Metabolism : this compound is involved in cholesterol metabolism, where its derivatives, such as cholest-5-en-3-one, have been studied for their effects on metabolic disorders. Research indicates that cholest-5-en-3-one can alleviate hyperglycemia and hyperinsulinemia in obese mouse models by reducing chronic inflammation and improving insulin sensitivity through the inhibition of nuclear factor kappa B (NFκB) signaling pathways .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. Specifically, cholest-5-en-3-one has demonstrated the ability to suppress the production of inflammatory cytokines such as TNFα, IL-6, and MCP-1 in obese mouse models:
- Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NFκB activation, which plays a crucial role in regulating immune responses and inflammation . This suggests that this compound may have therapeutic potential for managing obesity-related metabolic disorders.
Nutraceutical Applications
This compound is also being explored for its nutraceutical applications. Research indicates that it may possess beneficial effects on lipid profiles and overall health:
- Dietary Supplementation : In dietary studies involving db/db mice (a model for obesity), supplementation with cholest-5-en-3-one led to improved metabolic parameters, including reduced serum triglycerides and alleviated hepatomegaly . These findings suggest that this compound could be a valuable addition to functional foods aimed at improving metabolic health.
Synthesis and Derivative Studies
The synthesis of this compound derivatives has been a focus in chemical research, leading to compounds with altered physical properties and biological activities:
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| Cholest-5-en-3-one | Oxidation of this compound | Alleviates hyperglycemia in db/db mice |
| Cholest-5-en-3β-carboxylate | Carboxylation reactions | Potential lipid-lowering effects |
| Cholest-5-en-7-one | Reflux reaction with chromate | Structural studies for drug design |
These derivatives are being investigated for their potential applications in pharmaceuticals and nutraceuticals due to their varied biological activities.
Mechanism of Action
Cholest-5-ene exerts its effects primarily through its role as a precursor to cholesterol and other steroids. The compound undergoes enzymatic transformations, such as oxidation by cholesterol oxidase, to form cholest-4-en-3-one. This intermediate can then be further processed to produce various steroid hormones and bile acids. The molecular targets and pathways involved include the steroidogenic enzymes and the cholesterol biosynthesis pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxime-Ether Derivatives
Cholest-5-ene derivatives functionalized with oxime-ether groups, such as 7-(2'-aminoethoxyimino)-cholest-5-ene (4) and its analogs (e.g., 3β-acetoxy and 3β-chloro variants), exhibit enhanced synthetic efficiency (85–93% yield) when synthesized via microwave-assisted, solvent-free protocols using basic alumina.
Triazole-Linked Conjugates
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions of 3β-(prop-2-yn-1-yloxy)this compound (20) with azido alkanols or sugars yield triazole-linked conjugates. These hybrids, such as cholesterol-triazole alkanols (150), are used in drug delivery systems, particularly for boron neutron capture therapy (BNCT). Cytotoxicity studies against glioblastoma cells (U-87 MG) reveal selective toxicity: compound 115a− (hydrophilic spacer) shows IC50 = 0.06 mg/mL for tumor cells vs. 1.56 mg/mL for normal fibroblasts, whereas 115b− (lipophilic spacer) lacks selectivity (IC50 = 1.56–39.5 mg/mL) .
Oxysterols: Autoxidation Products
This compound derivatives oxidized at C3/C4, such as This compound-3β,4β-diol (4β-hydroxycholesterol) , are implicated in atherosclerosis. Formed during LDL oxidation via autoxidation, these compounds accumulate in human atherosclerotic plaques at concentrations >10× higher than in healthy tissue. Isotopic labeling confirms molecular oxygen as the sole oxygen source at C4 .
| Oxysterol | Concentration | Biological Role |
|---|---|---|
| This compound-3β,4β-diol | 36 ± 4.3 ng/mL (human plasma) | Atherosclerosis biomarker |
| This compound-3β,4α-diol | Detected in oxidized LDL | Pro-inflammatory |
Chlorinated and Methoxy Derivatives
- 3β-Chloro-cholest-5-ene : An environmental contaminant from protein hydrolysate production, this compound exhibits toxicological effects in mice, altering intestinal absorption and metabolism .
- 3β-Methoxy-cholest-5-ene : A methoxy-substituted analog (MW = 400.68) used in structural studies, though its bioactivity remains underexplored .
Functional Comparison
- Synthetic Efficiency: Microwave-assisted methods for oxime-ethers (85–93% yield in 2–3 min) outperform traditional routes (e.g., 3β-chloro synthesis via ethanol/Na), which lack yield data .
- Biological Selectivity: Triazole conjugates with hydrophilic spacers (115a−) show tumor-selective cytotoxicity, whereas lipophilic variants (115b−) are non-selective .
- Pathological Relevance : Oxysterols like 4β-hydroxycholesterol serve as biomarkers for oxidative stress, unlike parent this compound, which lacks direct pathological associations .
Q & A
Q. What frameworks support robust meta-analysis of this compound’s structural data?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
